molecular formula C13H19BN2O4 B7957792 Methyl 6-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Methyl 6-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Cat. No.: B7957792
M. Wt: 278.11 g/mol
InChI Key: AYCAQYPHSSZTOD-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boronic ester derivative of pyridine. This compound is notable for its unique structure, which includes a boron atom within a dioxaborolane ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves the following steps:

    Formation of the Pyridine Core: The pyridine core is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. Common reagents include aryl halides and palladium catalysts.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions, leading to various derivatives.

    Substitution Reactions: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized Amines: Resulting from oxidation reactions.

    Substituted Pyridines: From substitution reactions.

Scientific Research Applications

Methyl 6-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

    Biology: Employed in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of this compound primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the organic group to the aryl halide. This results in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Aminopyridine-5-boronic acid pinacol ester

Uniqueness

Methyl 6-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which allows for versatile reactivity in organic synthesis. Its boronic ester group is particularly valuable for Suzuki-Miyaura coupling, making it a crucial intermediate in the synthesis of biaryl compounds.

Properties

IUPAC Name

methyl 6-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-7-9(15)16-10(8)11(17)18-5/h6-7H,1-5H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCAQYPHSSZTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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